15-Oxospiramilactone
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Overview
Description
15-Oxospiramilactone is a diterpenoid derivative known for its potent biological activities. It has been identified as a significant compound in promoting mitochondrial fusion and inhibiting the Wnt/β-catenin signaling pathway, making it a valuable molecule in various scientific research fields .
Preparation Methods
The synthesis of 15-Oxospiramilactone involves several steps, starting from natural diterpenoids extracted from plants like Spiraea japonica. The synthetic route typically includes oxidation reactions to introduce the oxo group into the spiramilactone structure . Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity, often involving advanced techniques in organic synthesis and purification .
Chemical Reactions Analysis
15-Oxospiramilactone undergoes various chemical reactions, including:
Oxidation: Introduction of oxo groups to enhance biological activity.
Reduction: Modifying the compound to study different biological effects.
Substitution: Replacing functional groups to create derivatives with potentially improved properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are often derivatives of this compound with altered biological activities .
Scientific Research Applications
15-Oxospiramilactone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study diterpenoid synthesis and reactivity.
Medicine: Explored for its potential in treating diseases related to mitochondrial dysfunction and cancer, particularly colorectal cancer through the inhibition of the Wnt/β-catenin signaling pathway
Mechanism of Action
15-Oxospiramilactone exerts its effects primarily by inhibiting the deubiquitinase USP30. This inhibition leads to increased non-degradative ubiquitination of mitofusin proteins (Mfn1 and Mfn2), enhancing their activity and promoting mitochondrial fusion . Additionally, it inhibits the Wnt/β-catenin signaling pathway, reducing the expression of target genes involved in cell proliferation and survival .
Comparison with Similar Compounds
15-Oxospiramilactone is unique due to its dual role in promoting mitochondrial fusion and inhibiting the Wnt/β-catenin pathway. Similar compounds include:
Mitofusin activators: Compounds that enhance mitochondrial fusion but may not inhibit Wnt signaling.
Wnt pathway inhibitors: Molecules that inhibit Wnt signaling but do not affect mitochondrial dynamics .
These comparisons highlight the versatility and potential of this compound in various therapeutic applications.
Properties
IUPAC Name |
(1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-11-12-4-7-20(16(11)22)14(8-12)19-6-3-5-18(2,10-24-17(19)23)13(19)9-15(20)21/h12-15,21H,1,3-10H2,2H3/t12-,13+,14-,15+,18-,19-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYYWKVDXANEHM-WFIVFVBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1CC(C45C3CC(CC4)C(=C)C5=O)O)C(=O)OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1C[C@H]([C@]45[C@H]3C[C@H](CC4)C(=C)C5=O)O)C(=O)OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.